molecular formula C13H11N3 B14356880 3-Cyclopropylpyrimido[1,2-B]indazole CAS No. 90253-56-8

3-Cyclopropylpyrimido[1,2-B]indazole

Cat. No.: B14356880
CAS No.: 90253-56-8
M. Wt: 209.25 g/mol
InChI Key: FGKYALOTDCYIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropylpyrimido[1,2-B]indazole is a synthetically crafted chemical scaffold based on the privileged pyrimido[1,2-b]indazole core, designed for advanced pharmaceutical and life science research. This tricyclic nitrogen-rich heteroaromatic compound is of significant interest in medicinal chemistry due to its structural similarity to known bioactive molecules. Researchers value this scaffold for its potential to interact with a range of biological targets. The pyrimido[1,2-b]indazole core is recognized for its diverse pharmacological potential. Key research applications for this chemical class include: - Oncology Research: Pyrimido[1,2-b]indazole derivatives have been explored as potential anticancer agents . Their mechanism of action may involve kinase inhibition, which is a common therapeutic strategy for disrupting cancer cell signaling pathways . - Neuroscience Research: Related analogs have demonstrated potent and selective inhibition of human Monoamine Oxidase B (MAO-B), making them candidates for investigating neurodegenerative diseases such as Parkinson's disease. These inhibitors are typically reversible and competitive, and some have shown neuroprotective properties in cellular models . - Inflammation and Immunology Research: Certain 4-substituted pyrimido[1,2-b]indazoles have been identified as potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammatory pathways . This makes them valuable tools for studying autoimmune diseases. The cyclopropyl substituent at the 3-position is a strategic modification often employed in drug discovery to fine-tune molecular properties such as metabolic stability, lipophilicity, and conformational geometry. As a research tool, this compound provides a versatile building block for further chemical diversification via cross-coupling reactions or as a core structure for structure-activity relationship (SAR) studies. Intended Use This product is supplied For Research Use Only. It is strictly for laboratory research applications and is not intended for human or veterinary diagnostic or therapeutic uses, or for consumption in any form.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90253-56-8

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

3-cyclopropylpyrimido[1,2-b]indazole

InChI

InChI=1S/C13H11N3/c1-2-4-12-11(3-1)13-14-7-10(9-5-6-9)8-16(13)15-12/h1-4,7-9H,5-6H2

InChI Key

FGKYALOTDCYIAD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=C4C=CC=CC4=N3)N=C2

Origin of Product

United States

Synthetic Methodologies for 3 Cyclopropylpyrimido 1,2 B Indazole and Analogues

Strategies for Constructing the Pyrimido[1,2-b]indazole Scaffold

The formation of the fused pyrimidine (B1678525) ring onto the indazole core is the cornerstone of synthesizing these compounds. Key strategies include classical condensation reactions, efficient multicomponent approaches, versatile transition-metal catalysis, and elegant oxidant-controlled syntheses.

The most fundamental and widely reported method for constructing the pyrimido[1,2-b]indazole skeleton is the cyclocondensation reaction of 3-aminoindazoles with various carbonyl compounds. frontiersin.orgresearchgate.netrsc.orgnih.gov This approach is valued for its directness and versatility.

Researchers have successfully synthesized pyrimido[1,2-b]indazole derivatives through the condensation of 3-amino-1H-indazole with β-dicarbonyl compounds like ethyl 4,4,4-trifluoro-3-oxobutanoate, which yields pyrimido[1,2-b]indazol-4(1H)-one derivatives. nih.govmdpi.com Other effective carbonyl partners include 1,3-dialdehydes, such as 2-bromomalonaldehyde, often in the presence of a catalytic amount of acid like acetic acid, to afford the target scaffold in high yields. researchgate.netbohrium.com The reaction can also be enhanced with the use of metal catalysts, such as CuSO₄·5H₂O or Al(OTf)₃, to improve transformation efficiency. frontiersin.orgnih.gov A new series of pyrimido[1,2-b]indazoles bearing indolenine moieties has been synthesized with yields up to 94% through a simple condensation reaction, highlighting the method's broad substrate compatibility and operational simplicity. nih.govrsc.org

Table 1: Examples of Condensation Reactions for Pyrimido[1,2-b]indazole Synthesis

3-Aminoindazole Derivative Carbonyl Partner Catalyst/Conditions Product Type Reference(s)
3-Aminoindazole Ethyl 4,4,4-trifluoro-3-oxobutanoate Polyphosphoric acid, reflux Trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one nih.govmdpi.com
3-Amino-1H-indazole 2-Bromomalonaldehyde Acetic acid, ethanol 3-Bromopyrimido[1,2-b]indazole frontiersin.org
Substituted 3-amino-1H-indazoles Diformyl indolenines Acetic acid Indoleninyl-substituted pyrimido[1,2-b]indazoles frontiersin.org

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular scaffolds like pyrimido[1,2-b]indazoles in a single step from three or more starting materials. beilstein-journals.orgresearchgate.net These reactions are prized for their atom economy and ability to rapidly generate molecular diversity.

One such approach involves the three-component reaction of 1H-indazol-3-amine, various aldehydes, and malononitrile, which produces pyrimido[1,2-b]indazole-3-carbonitrile derivatives. nih.gov Another documented MCR involves reacting 3-aminoindazoles, aromatic aldehydes, and triethylamine (B128534) to regioselectively synthesize 4-arylpyrimido[1,2-b]indazoles. nih.gov A [3+1+2] cyclization-rearrangement reaction has also been developed, utilizing aryl methyl ketones, 3-aminoindazoles, and gem-diarylethenes. nih.govresearchgate.net Furthermore, a [3+2+1] three-component annulation process using one molecule of a 3-aminoindazole and two molecules of a ketone has been established for synthesizing substituted 3-oxo-pyrimido[1,2-b]indazoles. researchgate.netresearchgate.net

Transition metal catalysis provides a versatile platform for constructing and functionalizing the pyrimido[1,2-b]indazole core, enabling reactions that are often not possible through other means. mdpi.com

Suzuki-Miyaura Coupling: This cross-coupling reaction is particularly useful for the functionalization of a pre-formed pyrimido[1,2-b]indazole scaffold. For instance, 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivatives can be efficiently arylated at the C-4 position using various arylboronic acids. nih.govmdpi.com The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, in the presence of a base. nih.gov This method allows for the introduction of a wide range of aryl groups with good to excellent yields. nih.govmdpi.com

Iron-Catalyzed Ring-Opening: An innovative approach for the regioselective synthesis of 3,4-diarylpyrimido[1,2-b]indazole derivatives involves an iron(III) chloride (FeCl₃)-catalyzed three-component reaction. researchgate.netrsc.org This reaction utilizes 3-aminoindazoles, aromatic aldehydes, and styrene (B11656) oxides. rsc.org The iron catalyst facilitates the intermolecular ring-opening of the epoxide, which alters the conventional annulation sequence and leads to high chemo- and regioselectivity. researchgate.netrsc.org

Oxidant-controlled divergent synthesis allows for the selective formation of different products from the same set of starting materials by simply changing the oxidant. This strategy offers a sophisticated level of control over chemical reactivity. A notable example is the reaction between 3-aminoindazoles and ketene (B1206846) dithioacetals. nih.gov In the presence of a Lewis acid, a [3+3] annulation occurs to yield pyrimido[1,2-b]indazole derivatives. However, when a copper/oxygen catalytic system is used as the oxidant, a completely different reaction pathway is initiated, leading to the ring-opening of the 3-aminoindazole. nih.gov Another oxidant-controlled method has been developed for the synthesis of pyrrolidone-fused pyrimido[1,2-b]indazole skeletons through the selective cyclization of an in-situ generated enone intermediate with 1H-indazol-3-amine. researchgate.netacs.org

Approaches for Introducing the Cyclopropyl (B3062369) Moiety at Position 3

While the direct synthesis of 3-cyclopropylpyrimido[1,2-b]indazole is not extensively detailed in the reviewed literature, several established synthetic strategies for cyclopropylation of heterocyclic systems can be proposed. These methods generally fall into two categories: building the ring system with the cyclopropyl group already incorporated or adding the cyclopropyl group to a pre-formed scaffold.

Multicomponent Reaction with Cyclopropyl Precursors: A plausible route involves adapting known multicomponent reactions. For instance, a three-component reaction similar to those described for synthesizing pyrimido[1,2-b]indazoles could employ cyclopropanecarboxaldehyde (B31225) as the aldehyde component. This would incorporate the cyclopropyl group at the desired position during the initial scaffold formation.

Transition Metal-Catalyzed Cross-Coupling: A highly versatile approach would be the functionalization of a 3-halo-pyrimido[1,2-b]indazole precursor. This intermediate could undergo a Suzuki-Miyaura coupling reaction with cyclopropylboronic acid or a related organoboron reagent. Transition-metal catalysis is a well-established method for forming C-C bonds with cyclopropane (B1198618) rings. nih.gov Nickel-catalyzed cross-coupling of (hetero)aryl halides with cyclopropylamine (B47189) has also been reported as an effective method for creating N-arylcyclopropylamines and could be adapted for C-C bond formation with appropriate precursors. researchgate.net

Table 2: Plausible Strategies for Synthesis of this compound

Strategy Precursors Catalyst/Reagents Description
Multicomponent Reaction 3-Aminoindazole, Cyclopropanecarboxaldehyde, Malononitrile (or similar) Base or Acid Catalyst One-pot reaction to construct the scaffold with the cyclopropyl group incorporated from the start.

Regioselective Synthesis Considerations

Regioselectivity, or the control of the position at which chemical bonds are made, is a critical aspect in the synthesis of substituted pyrimido[1,2-b]indazoles. researchgate.netrsc.org The specific substitution pattern on the final molecule is highly dependent on the chosen synthetic route and the nature of the reactants.

For instance, in the iron-catalyzed reaction involving styrene oxides, the regioselectivity is controlled by the preferential reaction of the primary amino group of 3-aminoindazole with the epoxide, leading specifically to 3,4-disubstituted products. researchgate.netrsc.org Similarly, multicomponent reactions can be designed to achieve high regioselectivity. The reaction of 3-aminoindazoles, aromatic aldehydes, and triethylamine under aerobic oxidative conditions mediated by ammonium (B1175870) iodide yields 4-arylpyrimido[1,2-b]indazoles with high selectivity. nih.gov

The choice of reactants in condensation reactions also dictates the substitution pattern. The reaction between 3-aminoindazoles and ynals under blue LED irradiation has been reported as an efficient method for decorating the C2-position. researchgate.net The precise control over reaction conditions and the selection of starting materials are therefore paramount in achieving the desired regioisomer. researchgate.netbohrium.com

Derivatization and Functionalization Strategies of the Pyrimido[1,2-b]indazole Core

The functionalization of the pre-formed pyrimido[1,2-b]indazole scaffold is a key strategy for generating chemical diversity. By modifying a central core structure, chemists can efficiently produce a library of analogues for various research applications. The most common and powerful methods for this derivatization include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, which typically target an activated position on the pyrimidine ring of the fused system.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of the pyrimido[1,2-b]indazole core, this reaction is primarily used to introduce aryl or heteroaryl substituents, often at the C4 position. This is achieved by coupling a halogenated pyrimido[1,2-b]indazole derivative with a suitable boronic acid in the presence of a palladium catalyst and a base. researchgate.netrsc.org

Research has demonstrated the effective arylation of 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivatives. researchgate.net The reaction is typically carried out using a palladium catalyst such as Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) with a base like sodium carbonate in a solvent mixture of 1,4-dioxane (B91453) and water. researchgate.net These reactions proceed efficiently, leading to a variety of 4-aryl-substituted pyrimido[1,2-b]indazoles in good to excellent yields. researchgate.netrsc.org For instance, coupling with various substituted phenylboronic acids has been shown to yield the desired products in over 70% yield. researchgate.net This methodology is robust, tolerating a range of functional groups on both the pyrimido[1,2-b]indazole core and the boronic acid partner.

The versatility of the Suzuki-Miyaura reaction allows for the introduction of diverse functionalities. Both electron-donating and electron-withdrawing groups on the arylboronic acid are generally well-tolerated, providing access to a wide array of derivatives. researchgate.net This strategy has been successfully extended from simple phenyl groups to more complex heteroaromatic systems. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling on 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole Derivatives researchgate.net
Pyrimido[1,2-b]indazole SubstrateBoronic AcidCatalyst/BaseConditionsProductYield (%)
4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole4-methoxyphenyl boronic acidPdCl₂(PPh₃)₂ / Na₂CO₃1,4-dioxane/H₂O, 90°C, 1h4-(4-methoxyphenyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole>73
8-Chloro-4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole4-methoxyphenyl boronic acidPdCl₂(PPh₃)₂ / Na₂CO₃1,4-dioxane/H₂O, 90°C, 1h8-Chloro-4-(4-methoxyphenyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole>73
8-Fluoro-4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole4-methoxyphenyl boronic acidPdCl₂(PPh₃)₂ / Na₂CO₃1,4-dioxane/H₂O, 90°C, 1h8-Fluoro-4-(4-methoxyphenyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole>73

Aromatic nucleophilic substitution (SNAr) provides a complementary method for functionalizing the pyrimido[1,2-b]indazole core. This reaction involves the displacement of a good leaving group, such as a halide, from an electron-deficient aromatic ring by a nucleophile. The C4 position of the pyrimido[1,2-b]indazole ring system, when substituted with a chlorine atom, is sufficiently activated to undergo SNAr reactions with various nucleophiles. researchgate.netrsc.org

This strategy has been successfully employed to introduce nitrogen and sulfur nucleophiles. researchgate.netrsc.org For example, 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivatives react with a range of primary and secondary amines, including n-propylamine, benzylamine, morpholine, and pyrrolidine, to furnish the corresponding 4-amino-substituted products in good yields. mdpi.com The reaction conditions are typically straightforward, often involving heating the chloro-substituted precursor with the amine nucleophile in a suitable solvent.

The scope of the SNAr reaction on this scaffold also extends to aromatic amines, such as aniline (B41778) derivatives, leading to N-arylation products. rsc.org Furthermore, sulfur nucleophiles like ethyl 2-mercaptoacetate can effectively displace the chloride to create new carbon-sulfur bonds, demonstrating the versatility of this approach for introducing diverse functional groups. rsc.org

Table 2: Examples of SNAr Reactions on a 4-chloro-pyrimido[1,2-b]indazole Derivative rsc.orgmdpi.com
Pyrimido[1,2-b]indazole SubstrateNucleophileConditionsProduct TypeYield (%)
4-chloro-2-(trifluoromethyl)pyrido[2′,3′;3,4]pyrazolo[1,5-a]pyrimidinen-propylamineNot specified4-(propylamino)-derivative52
4-chloro-2-(trifluoromethyl)pyrido[2′,3′;3,4]pyrazolo[1,5-a]pyrimidinebenzylamineNot specified4-(benzylamino)-derivative62
4-chloro-2-(trifluoromethyl)pyrido[2′,3′;3,4]pyrazolo[1,5-a]pyrimidinemorpholineNot specified4-morpholino-derivative60
4-chloro-2-(trifluoromethyl)pyrido[2′,3′;3,4]pyrazolo[1,5-a]pyrimidinepyrrolidineNot specified4-pyrrolidino-derivative78
4-chloro-2-(trifluoromethyl)pyrido[2′,3′;3,4]pyrazolo[1,5-a]pyrimidineanilineNot specified4-anilino-derivative54
4-chloro-2-(trifluoromethyl)pyrido[2′,3′;3,4]pyrazolo[1,5-a]pyrimidineethyl 2-mercaptoacetateNot specified4-(alkylthio)-derivative67

Late-stage modification refers to the strategy of introducing functional groups into complex, pre-assembled molecular scaffolds at a late point in a synthetic sequence. This approach is highly efficient for rapidly generating a diverse library of analogues from a common intermediate, which is particularly valuable in medicinal chemistry and materials science. The Suzuki-Miyaura and SNAr reactions discussed previously are excellent examples of late-stage functionalization as applied to the pyrimido[1,2-b]indazole core, as they allow for diversification of the fully formed heterocyclic system. mdpi.com

Another powerful and modern approach to late-stage modification is direct C-H functionalization. This strategy involves the conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized starting materials (e.g., halides or organometallics). While specific examples on the pyrimido[1,2-b]indazole fused system are emerging, the C-H functionalization of the parent indazole ring is an area of active research. rsc.org These methods, often utilizing transition-metal catalysis, provide a blueprint for potential future applications in modifying the pyrimido[1,2-b]indazole core. Such reactions offer a highly atom-economical route to novel derivatives that might be difficult to access through traditional methods.

The development of new synthetic methods, including those driven by photoredox catalysis, continues to expand the toolkit for late-stage modification. These techniques provide mild and selective ways to generate reactive intermediates that can engage in a variety of bond-forming reactions, further enhancing the ability to functionalize complex heterocyclic systems like pyrimido[1,2-b]indazole.

Advanced Molecular Structure Elucidation and Computational Analysis of 3 Cyclopropylpyrimido 1,2 B Indazole

Spectroscopic Characterization Techniques

Spectroscopic analysis is crucial for confirming the identity and purity of newly synthesized pyrimido[1,2-b]indazole derivatives. Techniques such as NMR, FT-IR, and HR-MS offer detailed insights into the molecular structure. mdpi.com

Nuclear Magnetic Resonance Spectroscopy (NMR: 1H, 13C, 19F)

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For pyrimido[1,2-b]indazole derivatives, 1H and 13C NMR are standard for structural confirmation. mdpi.commdpi.com

¹H NMR: The proton NMR spectra of pyrimido[1,2-b]indazoles typically show characteristic signals for the aromatic protons of the fused ring system. For a 3-cyclopropyl substituted derivative, one would expect to see distinct multiplets in the aliphatic region corresponding to the cyclopropyl (B3062369) methine and methylene (B1212753) protons. Aromatic protons on the indazole and pyrimidine (B1678525) rings typically appear in the downfield region, with their chemical shifts and coupling constants providing information about their relative positions. mdpi.comrsc.org

¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data. The fused aromatic core of pyrimido[1,2-b]indazoles gives rise to a series of signals in the aromatic region of the spectrum. mdpi.comrsc.org The carbons of the cyclopropyl group would appear in the upfield aliphatic region. For related structures, such as 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole, the carbon signals have been observed in specific ranges, which can be used as a reference for the 3-cyclopropyl derivative. mdpi.com

¹⁹F NMR: While not directly applicable to the non-fluorinated 3-Cyclopropylpyrimido[1,2-b]indazole, ¹⁹F NMR is an essential technique for characterizing fluorinated analogs. For instance, in trifluoromethyl-substituted pyrimido[1,2-b]indazoles, the trifluoromethyl group exhibits a characteristic singlet in the ¹⁹F NMR spectrum. mdpi.commdpi.com

Interactive Data Table: Representative NMR Data for Pyrimido[1,2-b]indazole Derivatives

CompoundNucleusChemical Shift (ppm)MultiplicityJ (Hz)
4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole¹H8.43, 8.05, 7.80, 7.74, 7.51d, d, td, s, td8.4, 8.4, 8.7, N/A, 8.7
¹³C152.1, 143.7, 141.3 (q), 137.7, 131.5, 123.4, 121.3, 120.6 (q), 117.3, 114.9, 107.9 (q)N/A37.2, 273.1, 2.4
¹⁹F-66.78sN/A
3-(Pyridin-4-yl)pyrimido[1,2-b]indazole¹H10.00, 9.24, 8.77, 8.31, 8.05, 7.87, 7.70, 7.38d, d, d, d, d, d, t, t2.0, 1.6, 6.4, 8.0, 8.0, 8.8, 5.2, 7.6
¹³C151.29, 150.44, 145.02, 142.46, 140.96, 132.69, 130.05, 122.53, 121.59, 121.11, 120.49, 116.09, 112.51N/AN/A

Note: Data is for representative substituted derivatives and not the specific 3-cyclopropyl compound. mdpi.commdpi.com

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For pyrimido[1,2-b]indazole derivatives, the FT-IR spectra show characteristic stretching modes for sp² C-H bonds in the range of 3036–3060 cm⁻¹. mdpi.com The peaks corresponding to the C-N stretching of the pyrimidine ring are typically observed between 1102 and 1223 cm⁻¹. mdpi.com Other characteristic peaks would include C=C stretching vibrations for the aromatic rings. mdpi.com

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a critical technique for determining the elemental composition and exact mass of a compound, thus confirming its molecular formula. For various pyrimido[1,2-b]indazole derivatives, HR-MS has been successfully used to confirm the calculated molecular weights with high accuracy, typically within a very small margin of error. mdpi.commdpi.comrsc.org This technique provides definitive evidence for the successful synthesis of the target molecule.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure. Studies on derivatives such as 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole have confirmed the planar nature of the fused pyrimido[1,2-b]indazole core. mdpi.com These analyses reveal significant delocalization of π-electron density across the entire fused ring system. The bond lengths within the five-membered ring, for example, show a degree of averaging, indicative of aromatic character. mdpi.com The crystal packing is often stabilized by intermolecular interactions such as π-π stacking and hydrogen bonds. mdpi.commdpi.com

Computational Chemistry and Molecular Modeling Studies

Computational methods are increasingly used to complement experimental data, providing deeper insights into molecular properties that can be difficult to probe experimentally.

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net For indazole and pyrimidine-containing systems, DFT calculations have been employed to understand reactivity, electronic properties, and to correlate theoretical data with experimental findings. rsc.orgnih.gov These studies can predict parameters like HOMO-LUMO energy gaps, which are important for understanding the electronic transitions and reactivity of the molecule. nih.gov For the broader class of pyrimido[1,2-b]indazole derivatives, DFT studies help in understanding the influence of different substituents on the electronic properties of the core structure. researchgate.net

Interactive Data Table: Key Parameters from Computational Studies on Related Heterocycles

ParameterDescriptionTypical Findings for Indazole Derivatives
HOMO-LUMO GapThe energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and electronic transitions.Varies with substitution, with larger gaps suggesting greater stability. nih.gov
Electron AffinityThe energy released when an electron is added to a neutral atom or molecule to form a negative ion.Influenced by the nature of substituents on the heterocyclic core. researchgate.net
Chemical PotentialA measure of the escaping tendency of an electron from a stable system.Calculated to understand the charge transfer properties within the molecule. researchgate.net

Note: This table represents general findings for indazole and pyrimido[1,2-b]indazole derivatives from DFT studies and is not specific to the 3-cyclopropyl analog. researchgate.netnih.gov

Molecular Dynamics Simulations

Based on a comprehensive review of available scientific literature, there are no specific studies detailing molecular dynamics (MD) simulations for this compound or its closely related derivatives. This computational technique, which simulates the physical movements of atoms and molecules over time, has not yet been reported for this particular compound class in published research. Therefore, a detailed analysis under this subsection cannot be provided at this time.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations have been instrumental in elucidating the potential therapeutic applications of the pyrimido[1,2-b]indazole scaffold by predicting the binding interactions between these ligands and various biological targets. These computational studies have primarily focused on their roles as enzyme inhibitors and DNA binding agents.

Inhibition of Monoamine Oxidase B (MAO-B):

A significant body of research has explored pyrimido[1,2-b]indazole derivatives as selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. sci-hub.senih.gov Docking studies have been performed to understand the binding mechanism and confirm the reversible and competitive nature of this inhibition. sci-hub.se

These simulations show that the pyrimido[1,2-b]indazole core fits well within the long, hydrophobic substrate-binding cavity of the hMAO-B active site. mdpi.com The binding is stabilized by key interactions with amino acid residues. Notably, the planar aromatic structure of the ligand facilitates π-π stacking interactions with the tyrosine residues Tyr398 and Tyr435, and sometimes a T-shaped stacking with the flavin adenine (B156593) dinucleotide (FAD) cofactor, which are crucial for binding within the active site. mdpi.com The specific binding mode and affinity can be modulated by various substituents on the pyrimido[1,2-b]indazole core.

Interaction with DNA:

Certain derivatives, particularly indoleninyl-pyrimido[1,2-b]indazoles, have been investigated as potential DNA binding agents. researchgate.net Molecular docking calculations for these compounds have corroborated experimental findings, suggesting a strong preference for binding within the minor groove of DNA. researchgate.net The formation of the ligand-DNA adduct is primarily driven by a combination of electrostatic and hydrophobic interactions. researchgate.net This mode of interaction highlights the potential for this class of compounds to be developed as cytotoxic agents that target DNA. researchgate.net

Inhibition of Tumor Necrosis Factor-alpha (TNF-α):

Preliminary in silico docking studies have also examined the potential for pyrimido[1,2-b]indazoles to act as inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. researchgate.net These initial computational results suggest that the scaffold may serve as a starting point for developing novel anti-inflammatory agents. researchgate.net

The table below summarizes the findings from various molecular docking studies on pyrimido[1,2-b]indazole derivatives.

Compound ClassBiological TargetKey Findings from Docking StudiesImportant Interacting Residues/Components
Pyrimido[1,2-b]indazole DerivativesMonoamine Oxidase B (MAO-B)Compounds act as selective, reversible, and competitive inhibitors, binding within the hydrophobic active site cavity. sci-hub.senih.govTyr398, Tyr435 (π-π stacking), FAD cofactor, Cys172, Gln206, Tyr326. mdpi.commdpi.com
Indoleninyl-pyrimido[1,2-b]indazolesDNAConfirmed strong binding in the minor groove, driven by electrostatic and hydrophobic interactions. researchgate.netDNA minor groove bases. researchgate.net
Pyrimido[1,2-b]indazolesTumor Necrosis Factor-alpha (TNF-α)Preliminary studies identified the scaffold as a potential inhibitor. researchgate.netNot specified in available literature.

Structure Activity Relationship Sar Studies for 3 Cyclopropylpyrimido 1,2 B Indazole Analogues

Impact of Substituents at Position 3

The substituent at position 3 of the pyrimido[1,2-b]indazole core plays a pivotal role in modulating the biological activity of these compounds. Studies have shown that this position is highly sensitive to the nature of the substituent, with variations in size, electronics, and lipophilicity leading to significant changes in potency.

In the pursuit of developing selective inhibitors of human monoamine oxidase B (hMAO-B), a series of 3-(hetero)aryl substituted pyrimido[1,2-b]indazoles were synthesized and evaluated. It was observed that replacing a bromo group at position 3 with various (hetero)aryl moieties resulted in potent hMAO-B inhibitors. sci-hub.senih.gov For instance, compounds with a 4-methylthiophenyl or a 4-fluorophenyl substituent at this position were among the most potent inhibitors, with IC50 values in the low nanomolar range (65 nM and 62 nM, respectively). sci-hub.se

Further exploration of para-phenyl substitutions at position 3 revealed that a 4-methoxy group led to potent inhibition. This was significantly more effective than an unsubstituted phenyl ring, which was about 370-fold less potent. sci-hub.se Replacing the 4-methoxy group with 4-methylthio or 4-acetyl moieties retained the low nanomolar inhibition of hMAO-B. However, larger groups like 4-ethyl carboxylate or 4-methylsulfone at this position led to a reduction in inhibitory activity. sci-hub.se The nature of the aromatic ring itself at position 3 is also crucial, as changing from a benzene (B151609) ring to a thiophene (B33073) or a fluoropyridine diminished the inhibitory potency. sci-hub.se

These findings underscore the importance of the substituent at position 3 for achieving high potency. The data suggests that a substituted aryl group, particularly with small, appropriately placed functional groups, is beneficial for activity.

Table 1: Impact of Substituents at Position 3 on hMAO-B Inhibition

Compound ID Position 3 Substituent hMAO-B IC50 (µM)
4a 4-Methylthiophenyl 0.065
4e 4-Fluorophenyl 0.062
4p 4-Methoxyphenyl 0.236
4q Phenyl 88.3
4j 4-Ethyl carboxylate phenyl Reduced activity
4k 4-Methylsulfone phenyl Reduced activity

Effects of Modifications on the Indazole Ring System

Modifications to the indazole ring system of the pyrimido[1,2-b]indazole scaffold have been explored to understand their influence on biological activity. The synthesis of various analogues often starts from substituted 1H-indazol-3-amines, allowing for the introduction of a range of substituents onto the indazole portion of the final tricyclic molecule. sci-hub.senih.govnih.govacs.org

In a different study focusing on anticancer agents, a variety of substituents on the indazole ring were also found to be compatible with the synthetic routes, suggesting that this part of the molecule can be modified to fine-tune physicochemical properties without necessarily abrogating biological activity. nih.govlookchem.com The ability to introduce diverse functional groups on the indazole ring provides a valuable opportunity for optimizing properties such as solubility, metabolic stability, and target selectivity. nih.gov

Influence of Substitutions on the Pyrimidine (B1678525) Moiety

The pyrimidine ring within the pyrimido[1,2-b]indazole core is another key area for structural modification to modulate biological activity. The introduction of substituents on this moiety can influence the electronic distribution, conformation, and interaction of the molecule with its biological target.

One notable modification is the introduction of a trifluoromethyl group, which is a common strategy in medicinal chemistry to improve metabolic stability and cell permeability. A series of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives have been synthesized and shown to be versatile intermediates for further functionalization. mdpi.com These compounds were prepared through the condensation of 3-aminoindazoles with ethyl 4,4,4-trifluoro-3-oxobutanoate. mdpi.com The resulting 2-trifluoromethyl-pyrimido[1,2-b]indazol-4-one scaffold could then be further modified, for example, by converting the 4-oxo group into a 4-chloro derivative. This chloro group is a key handle for introducing a wide range of substituents via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) reactions, leading to a diverse library of compounds with different groups at the 4-position of the pyrimidine ring. mdpi.com

The synthesis of 3-oxo-pyrimido[1,2-b]indazoles represents another significant modification of the pyrimidine ring. researchgate.net These compounds have shown interesting biological activities, including antioxidant and anticancer effects. The presence of the oxo group at position 3 introduces a polar functionality that can participate in hydrogen bonding interactions with biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to better understand the relationship between the chemical structure of pyrimido[1,2-b]indazole analogues and their biological activity. These computational models provide quantitative correlations that can aid in the rational design of new, more potent compounds.

In a study on novel pyrimido[1,2-b]indazoles as potential anticancer agents against A-549 cell lines, QSAR models were developed and validated. nih.govlookchem.com The results of the best QSAR model were further compared with the crystal structure of the tubulin protein, a known anticancer target. The binding energies estimated from the model were found to have a good correlation with the experimental inhibitory potencies. nih.govlookchem.com This suggests that the developed QSAR models can effectively predict the anticancer activity of new analogues and provide insights into their mechanism of action at the molecular level.

While not specific to the pyrimido[1,2-b]indazole scaffold, 3D-QSAR studies on other indazole derivatives as HIF-1α inhibitors have also demonstrated the utility of this approach. nih.gov These studies generate steric and electrostatic maps that provide a structural framework for designing new inhibitors by highlighting regions where bulky or electron-rich/poor groups are favorable or unfavorable for activity. nih.gov Such methodologies could be readily applied to the 3-cyclopropylpyrimido[1,2-b]indazole series to guide the design of analogues with improved activity profiles. The development of robust QSAR models is a valuable tool for prioritizing the synthesis of the most promising compounds, thereby accelerating the drug discovery process.

Preclinical Pharmacokinetic Considerations for Pyrimido 1,2 B Indazole Scaffolds

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions and Studies

While specific in vivo ADME data for 3-Cyclopropylpyrimido[1,2-B]indazole is not extensively documented in publicly available literature, in silico predictions and studies on analogous structures provide valuable insights. One study conducted in silico ADME and toxicity predictions for a series of 4-substituted pyrimido[1,2-b]indazoles, which helps in understanding the potential pharmacokinetic profile of this class of compounds. researchgate.net

Generally, the indazole nucleus, a component of the pyrimido[1,2-b]indazole scaffold, is considered a "privileged fragment" in drug discovery. pharmablock.com It often serves as a bioisostere for other aromatic rings like phenol, which can lead to improved metabolic stability and lipophilicity, thereby influencing absorption and distribution. pharmablock.com The pyrimidine (B1678525) ring, another key component, can also affect these properties. For instance, the incorporation of nitrogen atoms into aromatic systems tends to decrease the potential for oxidative metabolism. nih.gov

For related heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, in vitro assessments have been used to predict gastrointestinal (GI) and blood-brain barrier (BBB) permeability. mdpi.com Such studies suggest that with optimal passive permeability, several compounds could efficiently cross the BBB. mdpi.com This is a crucial consideration for pyrimido[1,2-b]indazoles targeting central nervous system disorders. nih.gov

Table 1: Predicted ADME Properties for Pyrimido[1,2-b]indazole Scaffolds

Property Predicted Outcome Rationale/Supporting Evidence
Absorption Potentially good oral absorption The indazole scaffold can enhance lipophilicity, which is often correlated with good passive absorption. pharmablock.com
Distribution Variable, potential for CNS penetration Optimal passive permeability values in related scaffolds suggest the possibility of crossing the BBB. mdpi.com
Metabolism Primarily hepatic; potential for oxidative metabolism Aromatic systems are common sites for cytochrome P450-mediated oxidation. nih.gov

| Excretion | Likely renal and/or biliary | Dependent on the polarity of metabolites formed during metabolism. |

This table is based on general principles and data from related compound classes and may not be representative of all this compound derivatives.

Metabolic Stability Assessments

Medicinal chemistry strategies often involve "scaffold-hopping" to address metabolic liabilities. For example, replacing a metabolically vulnerable aromatic ring with a more electron-deficient one, such as a pyridine (B92270) or pyrimidine, can increase robustness towards oxidation. nih.gov The presence of the pyrimidine ring in the pyrimido[1,2-b]indazole structure may inherently confer a degree of metabolic stability compared to simpler indazole derivatives. nih.gov

In vitro assays using human liver microsomes (HLM) are standard for assessing metabolic stability. nih.gov While specific HLM data for this compound is scarce, studies on other heterocyclic compounds demonstrate how structural modifications can dramatically increase metabolic half-life. nih.gov For pyrazolo[3,4-d]pyrimidine derivatives, investigations revealed higher metabolic stability compared to parent compounds. mdpi.com This highlights the importance of substituent groups, like the cyclopropyl (B3062369) group at the 3-position, which can influence metabolic pathways and rates.

Table 2: Factors Influencing Metabolic Stability of Pyrimido[1,2-b]indazole Scaffolds

Structural Feature Potential Impact on Metabolic Stability Example from Literature
Indazole Ring Can be a site of oxidative metabolism. Aromatic systems are known metabolic "soft spots". nih.gov
Pyrimidine Ring Incorporation of nitrogen atoms can increase stability against oxidation. Replacing a phenyl ring with a pyridyl or pyrimidyl group often enhances metabolic stability. nih.gov

| Substituents (e.g., Cyclopropyl) | Can block sites of metabolism or alter electronic properties. | Substitutions are a key strategy in multi-parameter lead-optimization to improve metabolic profiles. nih.gov |

Bioavailability Considerations

Oral bioavailability is a critical parameter for orally administered drugs, reflecting the fraction of the dose that reaches systemic circulation. It is influenced by both absorption and first-pass metabolism. The indazole scaffold has been successfully incorporated into drugs with good oral bioavailability. pharmablock.comnih.gov For instance, certain 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides developed as kinase inhibitors were found to have good oral bioavailability in rodents. nih.gov

The physicochemical properties of the this compound, such as its solubility and lipophilicity, will play a significant role in its absorption and, consequently, its bioavailability. The cyclopropyl group, being a small, lipophilic moiety, can impact these properties.

Exploration of Pyrimido 1,2 B Indazole Chemical Space Through Derivatives and Analogues

Design and Synthesis of Novel Pyrimido[1,2-B]indazole Analogues

The synthesis of novel pyrimido[1,2-b]indazole analogues is predominantly achieved through the condensation of 3-aminoindazoles with various carbonyl-containing compounds. nih.govmdpi.com This foundational reaction has been adapted and optimized to produce a wide array of derivatives.

A common and effective method involves the cyclocondensation of 3-aminoindazole derivatives with β-ketoesters. For instance, the reaction with ethyl 4,4,4-trifluoro-3-oxobutanoate has been used to synthesize a series of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives. mdpi.com This initial scaffold can then be further functionalized. Chlorination followed by Suzuki-Miyaura cross-coupling or aromatic nucleophilic substitution (SNAr) reactions on the chlorinated intermediate allows for the introduction of diverse substituents, leading to a highly varied library of compounds. mdpi.com

Another established approach is the reaction of 3-aminoindazoles with 1,3-dicarbonyl compounds or their equivalents. The condensation with 2-bromomalonaldehyde, for example, has been optimized to produce 3-bromopyrimido[1,2-b]indazoles in good to excellent yields (72-92%). sci-hub.se This 3-bromo derivative serves as a versatile building block for further diversification via Suzuki-Miyaura coupling reactions, enabling the introduction of a wide range of (hetero)aryl groups at the 3-position. sci-hub.senih.gov Similarly, pyridyl- and indoleninyl-substituted analogues have been synthesized in good yields through the condensation of 3-aminoindazoles with corresponding 1,3-dialdehydes. mdpi.com

More complex, multi-component reactions have also been developed for efficiency. A one-pot, three-component reaction utilizing aromatic aldehydes, 3-amino-1H-indazoles, and 3-oxopropanenitriles provides another route to this scaffold. nih.gov Furthermore, an oxidant-controlled divergent synthesis has been developed to create pyrrolidone-fused pyrimido[1,2-b]indazole skeletons, a method that successfully formed over 60 new derivatives. rsc.org

The table below summarizes the synthesis of several trifluoromethylated 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivatives, which are key intermediates for further diversification. mdpi.com

Compound IDSubstituent on Indazole RingYield (%)
3b 10-Chloro98
3c 10-Fluoro90
3d 10-(Trifluoromethyl)76
3e 10-Nitro70

This table is based on data from the synthesis of trifluoromethylated 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivatives. mdpi.com

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a crucial strategy in modern medicinal chemistry used to identify novel core structures that retain the biological activity of a known template while offering improved properties or a distinct intellectual property position. uniroma1.it This approach involves modifying the central core of a molecule to generate a new chemotype. uniroma1.it In the context of drug discovery, moving from a known scaffold like an indole (B1671886) to an indazole is a documented example of a successful scaffold hop, which can alter the compound's selectivity profile. nih.govrsc.org While not directly starting from pyrimido[1,2-b]indazole, this principle is applied to its constituent parts, demonstrating the utility of modifying the core heterocyclic systems to explore new chemical space.

Bioisosteric replacement, the substitution of one atom or group with another that has broadly similar physicochemical properties, is a more subtle but equally powerful tool for optimizing lead compounds. silae.it This technique is used to enhance potency, alter selectivity, improve metabolic stability, and reduce toxicity. silae.it

Examples of bioisosteric replacements relevant to the pyrimido[1,2-b]indazole scaffold and related heterocycles include:

Ring Equivalents : Replacing a benzene (B151609) ring with a bioisosteric heterocycle like pyridine (B92270) or thiophene (B33073) is a common strategy. cambridgemedchemconsulting.com

Functional Group Mimics : An amide functional group, for instance, can be replaced by a 1,2,4-oxadiazole (B8745197) ring. This modification was successfully applied in the design of 1H-indazole-bearing compounds, resulting in potent and selective inhibitors of human monoamine oxidase B (MAO-B). nih.gov This change can improve properties such as hydrolytic stability. nih.gov

Intra-ring Modifications : The replacement of a pyrrole (B145914) ring within a larger fused system (like an indole) with a furan (B31954) ring has been shown to be an effective bioisosteric switch, providing compounds with similar receptor affinity but improved selectivity. doi.org

These strategies allow chemists to systematically modify the pyrimido[1,2-b]indazole scaffold to fine-tune its biological and pharmacokinetic profile.

Development of Small Molecule Libraries

The development of small molecule libraries is a systematic approach to explore the chemical space around a promising scaffold. For the pyrimido[1,2-b]indazole core, this is often achieved by creating a versatile common intermediate that can be subjected to a variety of subsequent reactions. nih.gov

An efficient strategy involves the synthesis of 3-bromoheterotricyclic derivatives from commercially available 1H-indazol-3-amines. sci-hub.senih.gov This common intermediate is then used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, with a diverse set of boronic acids to generate a library of (hetero)aryl derivatives. sci-hub.senih.gov This approach was used to prepare a library of compounds to explore their potential as MAO inhibitors. nih.gov

Similarly, a library of trifluoromethylated pyrimido[1,2-b]indazole derivatives was generated from chlorinated fused tricyclic scaffolds. mdpi.com The reactive carbon-chlorine bond at the C-4 position serves as a handle for introducing chemical diversity through reactions like the Suzuki-Miyaura coupling and SNAr, leading to a wide range of novel analogues. mdpi.com The goal of creating such libraries is to systematically investigate structure-activity relationships (SAR) and identify compounds with optimized activity for a specific biological target. chimia.ch

The table below presents a selection of 3-substituted pyrimido[1,2-b]indazole derivatives synthesized as part of a small molecule library targeting MAO-B. sci-hub.se

Compound IDR Group (at position 3)Yield (%)
4a 4-Methylthiophenyl86
4b 4-Methoxyphenyl88
4c 4-Fluorophenyl85
4d Phenyl89
4e 2-Thienyl78

This table is based on data from the Suzuki-Miyaura coupling reaction of 3-bromopyrimido[1,2-b]indazole with various boronic acids. sci-hub.se

Advanced Analytical Methods for Detection and Quantification of 3 Cyclopropylpyrimido 1,2 B Indazole

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and purification of 3-Cyclopropylpyrimido[1,2-b]indazole from reaction mixtures and for its quantification in various matrices. Techniques such as thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC) are central to its analysis.

In the synthesis of related pyrimido[1,2-b]indazole derivatives, TLC is routinely used to monitor the progress of chemical reactions. sci-hub.se For purification, column chromatography using silica (B1680970) gel is a common practice. nih.govmdpi.com For instance, the purification of various 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivatives has been successfully achieved using silica gel column chromatography with a petroleum ether/ethyl acetate (B1210297) eluent system. mdpi.com

For more precise quantification and purity assessment, Ultra-High-Performance Liquid Chromatography (UPLC) is employed. The purity of final pyrimido[1,2-b]indazole derivatives has been verified by UPLC analysis, demonstrating its utility for achieving high-resolution separation. sci-hub.se While specific parameters for this compound are not detailed, a typical HPLC or UPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, with detection by UV absorbance.

Table 1: Illustrative Chromatographic Purification of Pyrimido[1,2-b]indazole Derivatives

CompoundChromatographic MethodEluent System
4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazoleSilica Gel Column ChromatographyPetroleum Ether/Ethyl Acetate (9.6/0.4)
4,10-Dichloro-2-(trifluoromethyl)pyrimido[1,2-b]indazoleSilica Gel Column ChromatographyPetroleum Ether/Ethyl Acetate (9/1)
4-Chloro-2-(trifluoromethyl)pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidineSilica Gel Column ChromatographyPetroleum Ether/Ethyl Acetate (8.4/0.6)
4-Chloro-2-(trifluoromethyl)pyrido[3′,2′:3,4]pyrazolo[1,5-a]pyrimidineSilica Gel Column ChromatographyPetroleum Ether/Ethyl Acetate (8/2)

This table is illustrative and based on data for related compounds to demonstrate common purification practices for the pyrimido[1,2-b]indazole scaffold. nih.govmdpi.com

Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is an indispensable tool for the structural elucidation of pyrimido[1,2-b]indazole derivatives and the identification of their metabolites. mdpi.com HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent compound and its metabolites. mdpi.comrsc.org Electrospray ionization (ESI) is a common ionization technique used for this class of compounds. nih.govmdpi.commdpi.com

While metabolism studies specific to this compound are not publicly documented, research on other compounds containing an indazole motif provides insight into potential metabolic pathways. For example, a study on a piperazinyl indazole-containing compound revealed that a primary metabolic pathway was a P450-mediated N-deindazolation, which involves the loss of the indazole ring. nih.gov This suggests that a potential metabolic pathway for this compound could involve enzymatic modifications to the pyrimido[1,2-b]indazole core or the cyclopropyl (B3062369) substituent.

The identification of metabolites would typically involve incubating the parent compound with liver microsomes or other metabolic systems and then analyzing the resulting mixture using liquid chromatography coupled with mass spectrometry (LC-MS). By comparing the mass spectra of the parent compound with the detected metabolites, and by analyzing the fragmentation patterns, the chemical structures of the metabolites can be proposed.

Table 2: High-Resolution Mass Spectrometry Data for Representative Pyrimido[1,2-b]indazole Analogs

CompoundIonization ModeCalculated m/zFound m/z
3-(Pyridin-4-yl)pyrimido[1,2-b]indazoleESI [M+H]⁺Not SpecifiedNot Specified
9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazoleESI [M+H]⁺Not SpecifiedNot Specified
10-Methoxy-3-(pyridin-4-yl)pyrimido[1,2-b]indazoleESI [M+H]⁺Not SpecifiedNot Specified
4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazoleESI [M+H]⁺272.0196272.0192
4,10-Dichloro-2-(trifluoromethyl)pyrimido[1,2-b]indazoleESI [M+H]⁺305.9807305.9801

This table presents HRMS data for related compounds to illustrate the application of this technique for the structural confirmation of the pyrimido[1,2-b]indazole core structure. mdpi.commdpi.com

Future Directions and Emerging Research Avenues for 3 Cyclopropylpyrimido 1,2 B Indazole Research

Development of Novel Synthetic Routes

While established methods for synthesizing the pyrimido[1,2-b]indazole core exist, the future of its development hinges on the creation of more efficient, atom-economical, and environmentally benign synthetic strategies. Modern organic synthesis is increasingly focused on sustainability and modularity, allowing for the rapid generation of diverse compound libraries.

Emerging strategies that could be applied or further optimized for 3-cyclopropylpyrimido[1,2-b]indazole and its analogs include:

Multi-Component Reactions (MCRs): Recent studies have demonstrated the power of MCRs for constructing the pyrimido[1,2-b]indazole skeleton. For instance, a [3+2+1] three-component annulation process using 3-aminoindazoles and ketones has been developed to produce 3-oxo-pyrimido[1,2-b]indazoles. researchgate.netbohrium.com Another approach involves a three-component reaction of 3-amino-1H-indazole, a terminal alkyne, and formaldehyde. researchgate.net These one-pot procedures enhance efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste.

Photocatalysis: Visible-light-mediated synthesis is a burgeoning field in green chemistry. researchgate.net The application of photocatalysis to the construction of the pyrimido[1,2-b]indazole core could offer mild reaction conditions, high selectivity, and access to unique chemical transformations that are difficult to achieve with traditional thermal methods. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for the this compound scaffold would be a significant step towards its large-scale production for extensive biological screening and potential commercialization.

Advanced Cross-Coupling Strategies: The functionalization of the pyrimido[1,2-b]indazole core is crucial for tuning its properties. An efficient strategy involves preparing 3-bromoheterotricyclic derivatives from 1H-indazol-3-amines, which can then be further diversified using Suzuki-Miyaura coupling reactions to introduce a wide range of (hetero)aryl groups. nih.gov Further exploration of other cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira) at various positions on the tricycle will be essential for creating structurally diverse analogs. nih.gov

Broadening of Biological Activity Spectrum

Derivatives of pyrimido[1,2-b]indazole have already demonstrated a wide array of biological activities. mdpi.com Future research will focus on systematically exploring the full therapeutic potential of this scaffold, particularly for the 3-cyclopropyl substituted variant.

The known biological activities provide a foundation for future investigations:

Oncology: Compounds from this class have shown anticancer and cytotoxic effects against various cell lines, including human colorectal cancer (HCT116) and non-small cell lung cancer (A549). researchgate.netbohrium.com

Neurodegenerative Diseases: The ability of these compounds to act as selective inhibitors of monoamine oxidase B (MAO-B) is particularly noteworthy. nih.gov Some analogs have demonstrated neuroprotective effects in cellular models, suggesting their potential as therapeutic agents for Parkinson's disease. nih.gov

Inflammation and Oxidative Stress: Anti-inflammatory and antioxidant properties have been reported, indicating potential applications in treating chronic inflammatory diseases. researchgate.netbohrium.com

Other Activities: Inhibition of phosphodiesterase 10A (PDE10A) and antibacterial activity have also been observed. researchgate.netmdpi.com

Future research should aim to broaden this spectrum by:

Screening against a wider panel of cancer cell lines and exploring mechanisms of action.

Investigating efficacy in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's.

Exploring potential antiviral, antifungal, and antiparasitic activities.

Screening against diverse panels of kinases, as many heterocyclic compounds are known kinase inhibitors.

Advanced Computational Drug Design Approaches

To navigate the vast chemical space and accelerate the discovery of potent and selective drug candidates, advanced computational methods are indispensable. emanresearch.orgmdpi.com These approaches allow for the rational design of molecules with improved efficacy and drug-like properties.

Future computational strategies for this compound research include:

Structure-Based Drug Design (SBDD): For targets where a 3D structure is known, such as MAO-B, molecular docking studies can predict the binding modes of novel analogs. nih.govnih.gov This information can guide the design of derivatives with enhanced affinity and selectivity, as demonstrated in the rational design of other indazole-based inhibitors. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target's crystal structure, LBDD methods like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies can be employed. These models are built using a set of known active molecules to identify the key structural features required for biological activity.

In Silico ADMET Prediction: A major cause of drug failure in clinical trials is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). Computational tools can predict these properties early in the discovery process, allowing researchers to prioritize compounds with a higher probability of success. emanresearch.org

Density Functional Theory (DFT) Calculations: Theoretical calculations can be used to investigate the electronic properties, reactivity, and thermodynamic stability of different derivatives, providing insights that can help rationalize synthetic routes and biological activities. researchgate.net

Applications Beyond Medicinal Chemistry (e.g., Photophysical Properties, Aggregation-Induced Emission)

The rigid, conjugated system of the pyrimido[1,2-b]indazole core suggests that these compounds may possess interesting photophysical properties. Preliminary studies have already uncovered promising results, opening up applications in materials science and chemical sensing.

Key findings and future directions include:

Fluorescence: Many pyrimido[1,2-b]indazole derivatives exhibit strong fluorescence. researchgate.net For example, 3-oxo-pyrimido[1,2-b]indazoles show intense yellow fluorescence in various solvents, a property that could be harnessed for bio-imaging or as fluorescent probes. researchgate.netbohrium.com

Aggregation-Induced Emission (AIE): Perhaps the most exciting discovery is that some pyrimido[1,2-b]indazole derivatives exhibit aggregation-induced emission (AIE). researchgate.netrsc.org AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or the solid state. rsc.org This is the opposite of the common aggregation-caused quenching effect seen in many traditional dyes. One pyrrolidone-fused pyrimido[1,2-b]indazole derivative was found to be an AIE-active luminogen without needing any further modification. rsc.org

Future Applications: The AIE properties of this scaffold could be exploited in various high-tech applications, such as:

Organic Light-Emitting Diodes (OLEDs): AIE-active materials are highly sought after for creating efficient and stable solid-state lighting and display technologies.

Chemical Sensors: The fluorescence of these compounds could be designed to respond to specific analytes (e.g., ions, pH, explosives), making them useful as chemosensors. nih.gov

Bio-imaging: AIE luminogens are excellent candidates for biological imaging and diagnostics due to their high signal-to-noise ratio, low background interference, and photostability.

The photophysical properties of various pyrimido[1,2-b]indazoles are summarized below.

Compound ClassObserved PropertyPotential ApplicationReference
3-Oxo-pyrimido[1,2-b]indazolesStrong yellow fluorescence in various solvents.Fluorescent Probes, Bio-imaging researchgate.net, bohrium.com
Modified pyrimido[1,2-b]indazolesSignificant aggregation-induced emission (AIE).OLEDs, Sensors researchgate.net
Pyrrolidone fused derivativesIntrinsic aggregation-induced emission (AIE).Materials Science, Bio-imaging rsc.org
Extended π-conjugation systemsAltered chromophore with fluorescent properties.Dyes, Functional Materials mdpi.com

Further systematic investigation into the structure-property relationships governing these photophysical behaviors will be crucial for designing and synthesizing new this compound-based materials with tailored optical properties for specific advanced applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.